molecular formula C11H6Cl3NOS B1596701 2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride CAS No. 263157-86-4

2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride

Cat. No.: B1596701
CAS No.: 263157-86-4
M. Wt: 306.6 g/mol
InChI Key: CEHIRIMBRCVIJL-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride is a chemical compound known for its unique structure and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride typically involves the reaction of 2,6-dichlorobenzyl chloride with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiazole ring. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under specific conditions, altering its electronic properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Products include derivatives with various functional groups replacing the chloride.

    Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring, which may have different reactivity and applications.

Scientific Research Applications

2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The dichlorophenyl group and thiazole ring contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.

    2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-methyl ester: Contains a methyl ester group, offering different reactivity and applications.

Uniqueness: 2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride is unique due to its carbonyl chloride group, which provides distinct reactivity compared to its analogs

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3NOS/c12-7-2-1-3-8(13)6(7)4-10-15-9(5-17-10)11(14)16/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHIRIMBRCVIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NC(=CS2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371059
Record name 2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263157-86-4
Record name 2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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